

pravastatin lactone chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pravastatin lactone

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An In-depth Technical Guide on **Pravastatin Lactone**: Chemical Structure and Properties

Introduction

Pravastatin is a well-established member of the statin class of drugs, utilized for its lipid-lowering capabilities by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2] While pravastatin is administered in its active hydroxy acid form, its corresponding metabolite, **pravastatin lactone**, plays a significant role in its overall pharmacological profile.[3][4] **Pravastatin lactone** is a closed-ring, less polar derivative that is formed from the intramolecular esterification of the parent compound.[4] This transformation can occur non-enzymatically in the acidic environment of the stomach following oral administration.[4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, relevant biological pathways, and experimental protocols associated with **pravastatin lactone** for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

Pravastatin lactone is chemically described as the delta-lactone form of pravastatin.[5] It is also considered a fatty acid ester and a member of the hexahydronaphthalenes class of compounds.[5][6]

Chemical Identifiers:

- IUPAC Name: [(1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate[5]
- CAS Number: 85956-22-5[3][5][7][8]
- Molecular Formula: C₂₃H₃₄O₆[3][5][7][8][9][10]
- SMILES: CC--INVALID-LINK--C(=O)O[C@H]1C--INVALID-LINK--C)CC[C@@H]3C--INVALID-LINK--O3)O">C@@HO[3][4][5][10]
- InChI Key: OQARDMYXSOFTLN-PZAWKZKUSA-N[4][5][10]

The key physicochemical properties of **pravastatin lactone** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Weight	406.51 g/mol	[3][6][7][8][9]
Appearance	White to off-white crystalline solid/powder	[3][8]
Melting Point	140-143°C	[8]
Solubility	DMSO: 20-100 mg/mL DMF: 25 mg/mL Ethanol: 12.5 mg/mL PBS (pH 7.2): 10 mg/mL	[3][4][8]
Predicted pKa	13.49 ± 0.40	[8]
UV Maximum (in Ethanol)	238 nm	[4][11]

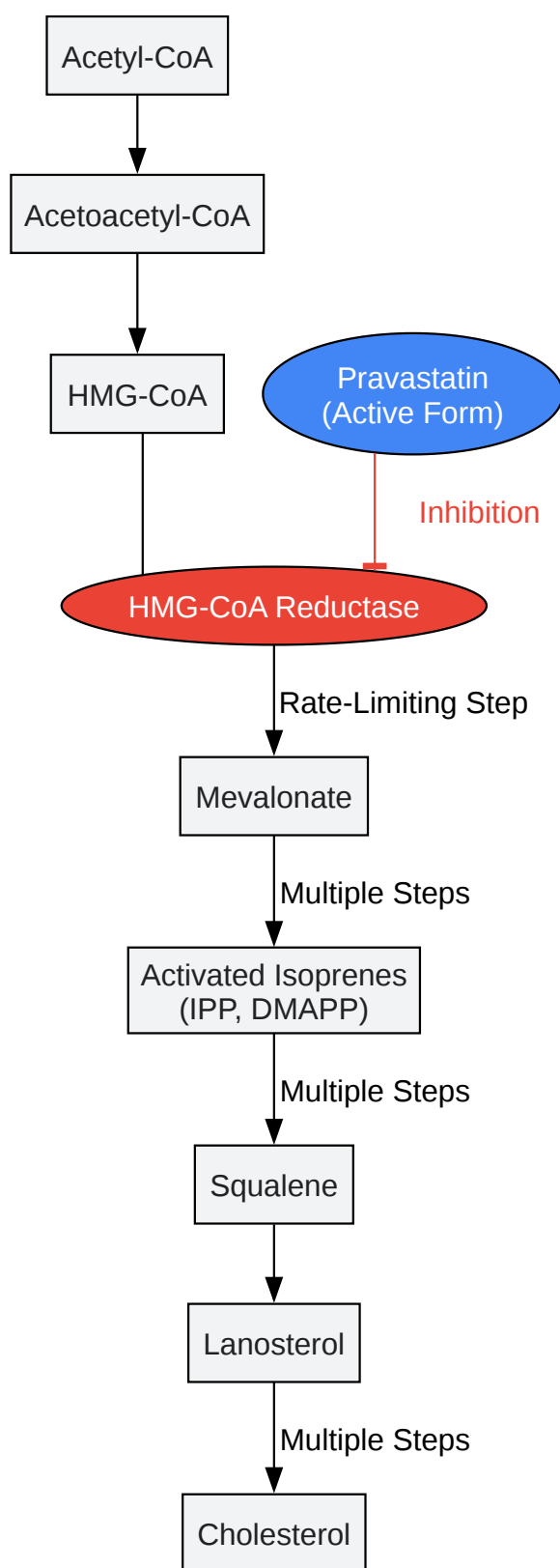
Biological Activity and Signaling Pathways

HMG-CoA Reductase Inhibition

The primary mechanism of action for statins, including the active form of pravastatin, is the competitive inhibition of HMG-CoA reductase.[1][12] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the cholesterol biosynthesis

pathway.[5][10] By blocking this step, pravastatin reduces the endogenous production of cholesterol.[2] This reduction in intracellular cholesterol levels in hepatocytes leads to a compensatory upregulation of LDL receptors on the cell surface, which in turn increases the clearance of LDL cholesterol from the bloodstream.[1][13] While the lactone form is generally considered a prodrug, it can convert to the active hydroxy acid form to exert its inhibitory effect.[12][14]

The following diagram illustrates the cholesterol biosynthesis pathway and the point of inhibition by statins.



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Figure 1: HMG-CoA Reductase Pathway Inhibition by Pravastatin.

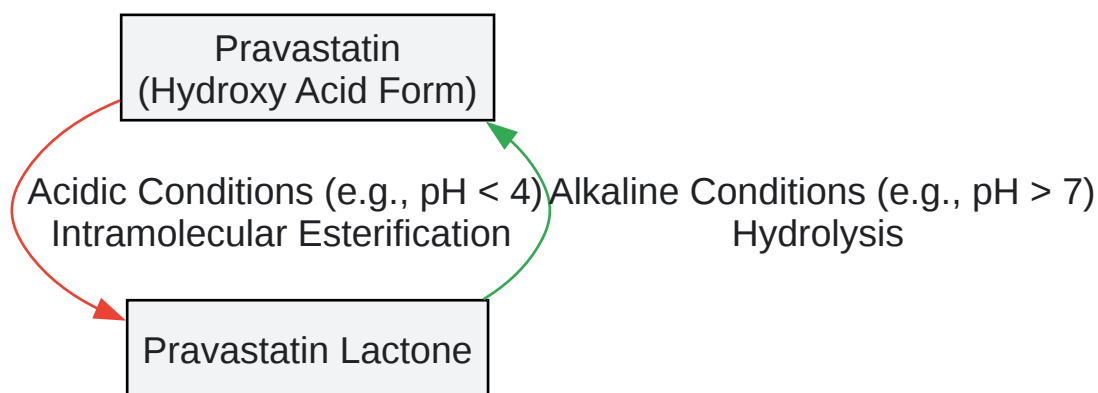
Experimental Protocols

Interconversion of Pravastatin and Pravastatin Lactone

The conversion between the active hydroxy acid form of pravastatin and its inactive lactone is pH-dependent.

- Lactonization (Acid to Lactone): **Pravastatin lactone** is formed from pravastatin under acidic conditions, mimicking the environment of the stomach.[4] A general laboratory procedure involves dissolving pravastatin in an acidic solution (e.g., adjusting the pH to ~2 with HCl) and refluxing the mixture.[15][16] The progress of the reaction can be monitored by techniques such as HPLC. It is important to note that prolonged heating can lead to the formation of impurities.[15]
- Hydrolysis (Lactone to Acid): The conversion of **pravastatin lactone** to its active hydroxy acid form is efficiently achieved under alkaline conditions.[17] A typical protocol involves dissolving **pravastatin lactone** in a basic solution, such as 0.1 N NaOH, often prepared in an aqueous-organic mixture (e.g., 50% acetonitrile in water), and incubating at room temperature.[14][17] The reaction is generally rapid and can be monitored by HPLC to confirm the disappearance of the lactone peak and the appearance of the hydroxy acid peak.

The logical relationship for this pH-dependent conversion is shown below.



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Figure 2: pH-Dependent Interconversion of Pravastatin and its Lactone.

Analytical Method: HPLC Quantification of Pravastatin Lactone

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of pravastatin and its lactone form. The following is a representative protocol based on published methods.[\[16\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

- Chromatographic System: A standard HPLC system equipped with a UV detector.
- Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[\[16\]](#)[\[18\]](#)[\[20\]](#)
- Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase is a gradient or isocratic mixture of acetonitrile or methanol and an acidic buffer like 0.1% formic acid or an ammonium acetate buffer adjusted to an acidic pH (e.g., pH 3-4.5).[\[3\]](#)[\[16\]](#)
- Flow Rate: Typically 1.0 - 1.5 mL/min.[\[19\]](#)[\[20\]](#)
- Detection: UV detection at 238 nm.[\[4\]](#)[\[16\]](#)
- Sample Preparation:
 - Pharmaceuticals: Crush tablets, dissolve in the mobile phase, sonicate to ensure complete dissolution, filter, and dilute to the desired concentration.[\[16\]](#)[\[21\]](#)
 - Biological Samples (Plasma/Serum): To stabilize the analytes, dilute the plasma sample with a pH 4.5 buffer.[\[3\]](#) Perform solid-phase extraction (SPE) to remove proteins and interfering substances.[\[3\]](#)[\[22\]](#) Evaporate the eluate and reconstitute the residue in the mobile phase.[\[3\]](#)
- Quantification: Create a calibration curve using standards of known concentrations of **pravastatin lactone**. The peak area of the analyte is proportional to its concentration.

In Vitro HMG-CoA Reductase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of HMG-CoA reductase. The protocol is based on commercially available kits that monitor the consumption of the cofactor NADPH.^{[23][24][25][26][27]}

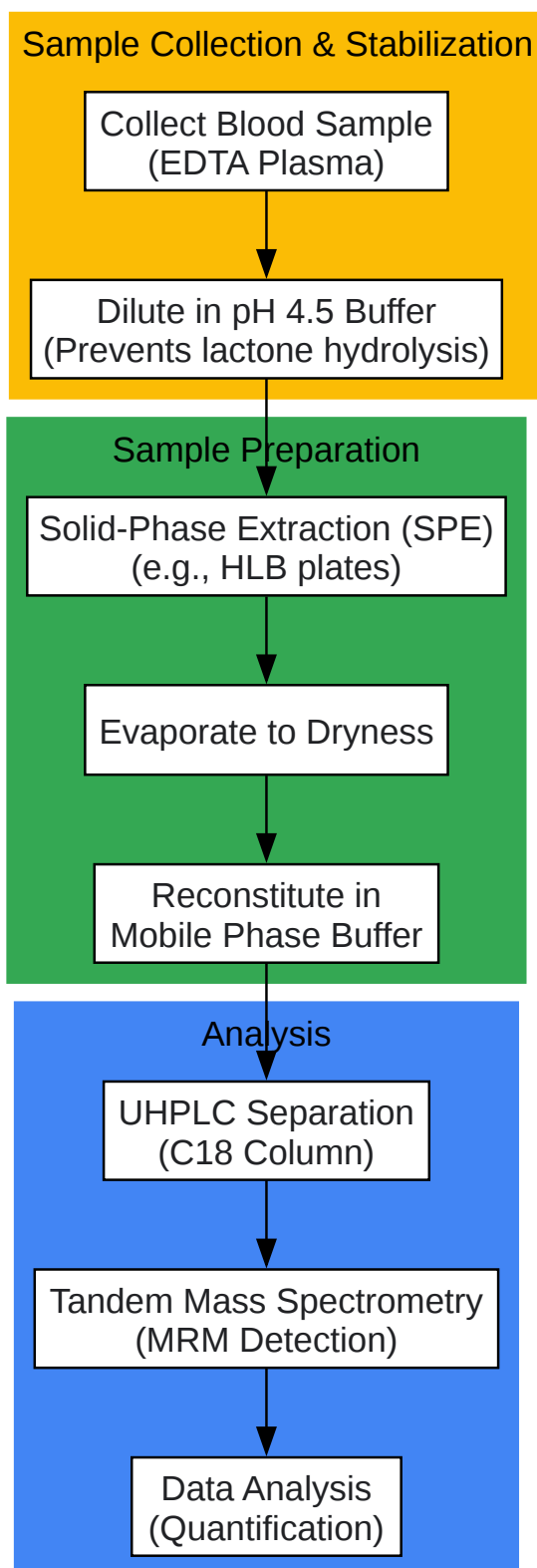
- Principle: HMG-CoA reductase catalyzes the reduction of HMG-CoA to mevalonate, a reaction that consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.
- Materials:
 - Recombinant human HMG-CoA reductase enzyme.
 - HMG-CoA substrate solution.
 - NADPH solution.
 - Assay Buffer (e.g., potassium phosphate buffer, pH 7.4).
 - Test compound (**Pravastatin lactone**, converted to active form prior to assay) and positive control (e.g., Pravastatin).
 - 96-well UV-transparent plate.
 - Spectrophotometer capable of reading absorbance at 340 nm at 37°C.
- Procedure:
 - Prepare working solutions of the enzyme, NADPH, and HMG-CoA in the assay buffer.
 - In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the HMG-CoA reductase enzyme. For a positive control, use pravastatin. For a negative control, use the vehicle (e.g., DMSO).
 - Pre-incubate the plate at 37°C.
 - Initiate the reaction by adding the HMG-CoA and NADPH solution to all wells.

- Immediately begin monitoring the decrease in absorbance at 340 nm over time in a kinetic mode.
- Calculate the rate of reaction (decrease in absorbance per minute).
- Determine the percent inhibition for each concentration of the test compound relative to the negative control.
- Calculate the IC_{50} value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Experimental Workflows

Pharmacokinetic Analysis Workflow

The quantification of pravastatin and **pravastatin lactone** in biological matrices is crucial for pharmacokinetic studies. A typical workflow involves sample collection, preparation to ensure analyte stability, extraction, and analysis by a sensitive method like UHPLC-MS/MS.[\[3\]](#)[\[28\]](#)



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Figure 3: Workflow for Pharmacokinetic Analysis of **Pravastatin Lactone**.

Conclusion

Pravastatin lactone, as a key metabolite of pravastatin, is an important entity in the study of statin pharmacology. Its chemical properties, particularly its pH-dependent interconversion with the active hydroxy acid form, are critical for understanding its behavior in vivo. The detailed experimental protocols and workflows provided in this guide offer a robust framework for researchers engaged in the analysis, characterization, and evaluation of **pravastatin lactone** in drug development and clinical research settings. A thorough understanding of its properties and the pathways it influences is essential for optimizing the therapeutic use of pravastatin.

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- To cite this document: BenchChem. [pravastatin lactone chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b020420#pravastatin-lactone-chemical-structure-and-properties]

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